2-Chlorohexane

Catalog No.
S1892619
CAS No.
638-28-8
M.F
C6H13Cl
M. Wt
120.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorohexane

CAS Number

638-28-8

Product Name

2-Chlorohexane

IUPAC Name

2-chlorohexane

Molecular Formula

C6H13Cl

Molecular Weight

120.62 g/mol

InChI

InChI=1S/C6H13Cl/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3

InChI Key

GLCIPJOIEVLTPR-UHFFFAOYSA-N

SMILES

CCCCC(C)Cl

Canonical SMILES

CCCCC(C)Cl

2-Chlorohexane is an organochlorine compound with the molecular formula C6H13ClC_6H_{13}Cl and a molecular weight of 120.62 g/mol. It is classified as a secondary alkyl halide, specifically a chlorinated derivative of hexane, where the chlorine atom is attached to the second carbon atom in the chain. This structure can be represented as CH₃-CHCl-CH₂-CH₂-CH₂-CH₃. The compound is also known by other names such as 2-hexyl chloride and has the CAS Registry Number 638-28-8 .

Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution with various nucleophiles, such as hydroxide ions, leading to the formation of alcohols. For instance, when reacted with alcoholic potassium hydroxide, it yields diastereomeric products .
  • Elimination Reactions: Under certain conditions, it can also undergo elimination reactions to form alkenes. The reaction with strong bases like sodium ethoxide can lead to the formation of hexene .
  • Reaction with Grignard Reagents: 2-Chlorohexane can react with Grignard reagents to produce secondary alcohols upon hydrolysis.

The biological activity of 2-chlorohexane is not extensively documented, but like many chlorinated hydrocarbons, it may exhibit toxicity to aquatic life and could have potential effects on human health if exposure occurs through inhalation or skin contact. Its role in biological systems is primarily as a solvent or reagent rather than a biologically active compound .

2-Chlorohexane can be synthesized through several methods:

  • Halogenation of Hexane: Chlorination of hexane using chlorine gas in the presence of ultraviolet light can yield a mixture of chlorinated products, from which 2-chlorohexane can be isolated.
  • Substitution Reactions: It can also be produced by reacting hexanol with thionyl chloride or phosphorus trichloride, which replaces the hydroxyl group with a chlorine atom .

Studies on the interactions of 2-chlorohexane primarily focus on its reactivity with nucleophiles and electrophiles. Its behavior in substitution and elimination reactions has been analyzed to understand its potential applications in synthetic organic chemistry. Additionally, its environmental impact has been assessed due to its chlorinated nature, which may lead to bioaccumulation and toxicity .

Several compounds are structurally similar to 2-chlorohexane, including:

Compound NameMolecular FormulaUnique Features
1-ChlorohexaneC₆H₁₃ClChlorine at the first carbon; primary alkyl halide
3-ChlorohexaneC₆H₁₃ClChlorine at the third carbon; secondary alkyl halide
2-BromohexaneC₆H₁₃BrBromine instead of chlorine; similar reactivity
2-IodohexaneC₆H₁₃IIodine instead of chlorine; more reactive due to weaker C-I bond

Uniqueness of 2-Chlorohexane: The positioning of the chlorine atom at the second carbon makes it a secondary alkyl halide, which influences its reactivity patterns compared to primary and tertiary alkyl halides. This unique placement allows it to engage effectively in both substitution and elimination reactions while providing distinct stereochemical outcomes .

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

638-28-8

Wikipedia

2-chlorohexane

General Manufacturing Information

Hexane, 2-chloro-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types